molecular formula C6H7N3O2 B15306605 Methyl5-aminopyridazine-3-carboxylate

Methyl5-aminopyridazine-3-carboxylate

Cat. No.: B15306605
M. Wt: 153.14 g/mol
InChI Key: ABOWKWDDOJRECS-UHFFFAOYSA-N
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Description

Methyl5-aminopyridazine-3-carboxylate is a pyridazine derivative featuring an amino group at position 5 and a methyl ester at position 3. Pyridazines are six-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, which confer unique electronic and reactivity profiles.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

methyl 5-aminopyridazine-3-carboxylate

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)5-2-4(7)3-8-9-5/h2-3H,1H3,(H2,7,9)

InChI Key

ABOWKWDDOJRECS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=CC(=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-aminopyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-aminonicotinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester .

Industrial Production Methods: In an industrial setting, the synthesis of methyl 5-aminopyridazine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-aminopyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Amides and esters.

Scientific Research Applications

Methyl 5-aminopyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of methyl 5-aminopyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Methyl5-aminopyridazine-3-carboxylate and its analogs:

Compound Molecular Formula Molecular Weight Solubility Heterocyclic Core Functional Groups
This compound* C₆H₇N₃O₂ 153.14 g/mol† Hypothesized: DMSO, methanol Pyridazine (1,2-diazine) -NH₂ (C5), -COOCH₃ (C3)
Methyl-3-aminopyrazinecarboxylate C₆H₇N₃O₂ 153.14 g/mol Soluble in methanol, DMSO Pyrazine (1,4-diazine) -NH₂ (C3), -COOCH₃ (C2)
Methyl-3-amino-4-hydroxybenzoate C₈H₉NO₃ 167.16 g/mol‡ Not specified Benzene -NH₂ (C3), -OH (C4), -COOCH₃ (C1)

*Hypothetical data inferred from analogs; †Same molecular weight as Methyl-3-aminopyrazinecarboxylate due to identical formula; ‡Calculated from formula in .

Key Observations:
  • Heterocyclic Core Differences : Pyridazine (1,2-diazine) vs. pyrazine (1,4-diazine) vs. benzene. The adjacent nitrogen atoms in pyridazine may increase polarity and hydrogen-bonding capacity compared to pyrazine or benzene derivatives.
  • Solubility: Methyl-3-aminopyrazinecarboxylate’s solubility in polar aprotic solvents (e.g., DMSO) suggests this compound may share similar solubility due to analogous functional groups and molecular weight .
  • Reactivity : The benzoate derivative undergoes cyclization with aryl acids to form benzoxazoles , while pyrazine/pyridazine esters may favor nucleophilic substitutions or metal coordination due to nitrogen lone pairs.

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